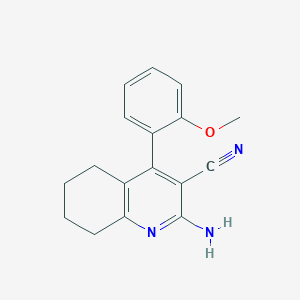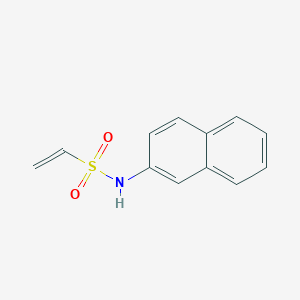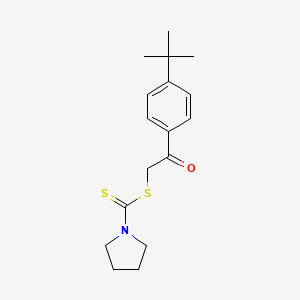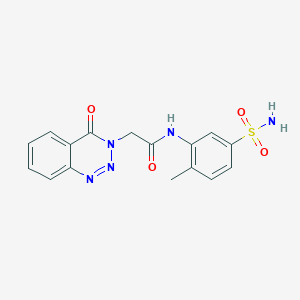![molecular formula C11H8F3NO2 B12493122 4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol CAS No. 511528-93-1](/img/structure/B12493122.png)
4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. It contains a benzene ring substituted with a trifluoromethyl group and an isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the radical trifluoromethylation of carbon-centered radical intermediates. This process is significant due to the increasing role of the trifluoromethyl group in pharmaceuticals and materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with similar chemical properties.
Methyl 3-(trifluoromethyl)phenylacetate: A related compound used in organic synthesis.
Uniqueness
4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol is unique due to the presence of both the trifluoromethyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
511528-93-1 |
|---|---|
Fórmula molecular |
C11H8F3NO2 |
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
4-methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C11H8F3NO2/c1-6-2-3-8(16)7(4-6)9-5-10(15-17-9)11(12,13)14/h2-5,16H,1H3 |
Clave InChI |
BHEWFXOQBHBMHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=CC(=NO2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12493040.png)

![5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12493055.png)
![Ethyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12493063.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12493069.png)

![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12493086.png)
![N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide](/img/structure/B12493098.png)

![5-(3-ethoxyphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493106.png)

![2-(2-{5-[5-(cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-methylacetamide](/img/structure/B12493113.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12493115.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B12493129.png)
